molecular formula C7H13BrO2 B6232940 3-(bromomethyl)-3-(methoxymethyl)oxolane CAS No. 1565319-91-6

3-(bromomethyl)-3-(methoxymethyl)oxolane

Cat. No.: B6232940
CAS No.: 1565319-91-6
M. Wt: 209.1
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Description

3-(Bromomethyl)-3-(methoxymethyl)oxolane is a versatile heterocyclic building block designed for advanced organic synthesis and materials science research. This compound features a bromomethyl group (-CH2Br) attached to the oxolane (tetrahydrofuran) ring, making it a highly effective alkylating agent and a crucial intermediate for constructing more complex molecular architectures. Its primary research value lies in its application as a key precursor in polymer chemistry, particularly in the development of novel functional materials and biodegradable polymers through mechanisms like radical ring-opening polymerization (RROP) of cyclic ketene acetals, where such brominated intermediates are often employed . Researchers can utilize this compound to introduce oxolane moieties into polymer backbones or to create cross-linked networks, impacting the material's physical properties and degradation profiles . Furthermore, its structure makes it a candidate for developing pharmaceutical intermediates and other fine chemicals, where the oxolane ring can influence the pharmacokinetics and bioavailability of the target molecule. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1565319-91-6

Molecular Formula

C7H13BrO2

Molecular Weight

209.1

Purity

95

Origin of Product

United States

Preparation Methods

Bromination of Trimethylolpropane Triacetate (TME Tri-Acetate)

The precursor trimethylolpropane triacetate undergoes bromination using sodium bromide and sulfuric acid, generating HBr in situ. This step selectively produces the TME dibromoacetate derivative without mono- or tri-bromo byproducts. The reaction proceeds at 70–80°C under reflux, achieving >90% conversion. The absence of external HBr simplifies handling and reduces corrosion risks.

Phase Transfer-Catalyzed Cyclization

The TME dibromoacetate is cyclized using NaOH in refluxing carbon tetrachloride (CCl₄) or n-butyl chloride, with a quaternary ammonium salt as a phase transfer catalyst (PTC). The PTC facilitates hydroxide ion transfer into the organic phase, promoting intramolecular nucleophilic displacement to form the oxolane ring. Key parameters include:

ParameterOptimal ValueImpact on Yield/Purity
PTC Loading0.5% wt/wtMaximizes cyclization rate
Temperature70–80°CBalances reaction rate/energy
SolventCCl₄Enhances PTC effectiveness

This method yields 3-(bromomethyl)-3-methyloxetane at >90% purity, which can be modified to introduce the methoxymethyl group via subsequent alkoxylation.

Intramolecular Etherification of 1,3-Diol Derivatives

Intramolecular cyclization of 1,3-diol precursors, as reported in oxetane synthesis, provides a stereocontrolled route. For 3-(bromomethyl)-3-(methoxymethyl)oxolane, the process involves:

Diastereoselective Reduction and Bromination

A 1,3-diol intermediate is synthesized via aldol condensation followed by stereoselective reduction (e.g., using NaBH₄ or DIBAL). The diol is then converted to a 1-hydroxy-3-bromo derivative through ortho ester formation and subsequent treatment with acetyl bromide. This step ensures inversion of configuration at the brominated carbon.

Base-Mediated Cyclization

The brominated diol undergoes cyclization in tetrahydrofuran (THF) using sodium hydride (NaH) or potassium tert-butoxide (KOtBu). NaH promotes a double inversion mechanism, retaining stereochemistry, while KOtBu accelerates the reaction at elevated temperatures (80–100°C). Yields range from 70% to 85%, with minor elimination byproducts (e.g., 3-bromo-2-methylprop-1-ene) forming at >100°C.

Nucleophilic Displacement of Methoxymethyl Precursors

Methoxymethyl oxolane derivatives serve as intermediates for introducing the bromomethyl group. A protocol inspired by aryl sulfonate displacement in fluorinated oxetanes is applicable here:

Synthesis of 3-Methoxymethyl-3-Hydroxymethyl Oxolane

The hydroxymethyl oxolane is protected as a p-toluenesulfonate (tosylate) ester, enhancing leaving-group ability. Treatment with methoxide ions (NaOMe/MeOH) substitutes the tosylate with a methoxymethyl group.

Bromination via HBr Gas or Aqueous HBr

The methoxymethyl oxolane is exposed to HBr gas in dichloromethane (DCM) or 48% aqueous HBr at 0–5°C. The bromomethyl group replaces the hydroxymethyl moiety via SN2 mechanism, preserving ring integrity. This method achieves 75–80% yield but requires careful temperature control to avoid ring-opening side reactions.

Spirocyclic Intermediate Strategy

Spirocyclic oxetanes, synthesized from tribromopentaerythritol, offer a pathway to densely functionalized oxolanes:

Formation of Spirocyclic Dibromide

Tribromopentaerythritol reacts with a methoxymethyl Grignard reagent (e.g., CH₃OCH₂MgBr), forming a spirocyclic intermediate with two bromine atoms.

Selective Debromination and Functionalization

Controlled debromination using zinc dust in acetic acid removes one bromine atom, yielding this compound. This method is less common due to multi-step complexity but provides excellent regioselectivity (90–95% purity).

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
In-Situ HBr/PTC90–95>99Scalable, minimal byproductsRequires toxic solvents (CCl₄)
Intramolecular Cyclization70–8585–90Stereochemical controlSensitive to temperature fluctuations
Nucleophilic Displacement75–8080–85Mild conditionsLow functional group tolerance
Spirocyclic Intermediate60–7090–95High regioselectivityMulti-step, time-intensive

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-3-(methoxymethyl)oxolane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The oxolane ring can be reduced under specific conditions to form tetrahydrofuran derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include tetrahydrofuran derivatives.

Scientific Research Applications

3-(bromomethyl)-3-(methoxymethyl)oxolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-3-(methoxymethyl)oxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methoxymethyl group can undergo oxidation or reduction, leading to various functionalized derivatives. These reactions are facilitated by the electronic and steric properties of the oxolane ring.

Comparison with Similar Compounds

3-(Bromomethyl)oxolane (CAS 165253-29-2)

  • Structure : Contains only a bromomethyl group at the 3-position of the oxolane ring.
  • Molecular Formula : C5H9BrO .
  • Key Properties :
    • Boiling point: 183.2°C at 760 mmHg
    • Density: 1.448 g/cm³
    • Molecular weight: 165.03 g/mol
    • Reactivity: The bromomethyl group acts as an alkylating agent, useful in nucleophilic substitution reactions .
  • Applications : Intermediate in pharmaceuticals and agrochemicals for introducing tetrahydrofuran moieties .

3-(Bromomethyl)-3-(propan-2-yloxy)oxolane (CAS 1989659-80-4)

  • Structure : Features bromomethyl and isopropoxy (-OCH(CH3)2) groups at the 3-position.
  • Molecular Formula : C8H15BrO2 (inferred from substituents) .
  • Higher molecular weight (compared to 3-(bromomethyl)oxolane) may influence solubility and boiling point.

3-([(2-Bromocyclohexyl)oxy]methyl)oxolane

  • Structure : Includes a cyclohexyl-bromoether substituent on the oxolane ring.
  • Key Differences :
    • Bulky cyclohexyl group significantly increases steric hindrance, limiting its utility in reactions requiring accessibility to the bromomethyl site.
    • Enhanced lipophilicity compared to smaller substituents .

3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane

  • Structure : Bicyclic analog with a fused oxolane and cyclopropane ring.
  • Molecular Formula : C7H12BrO2 .
  • Key Differences: Rigid bicyclic structure restricts conformational flexibility, impacting reactivity and interaction with biological targets. Potential applications in synthesizing strained molecules or natural product analogs .

Data Tables for Comparative Analysis

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
3-(Bromomethyl)oxolane C5H9BrO 165.03 183.2 1.448 -CH2Br
3-(Bromomethyl)-3-(methoxymethyl)oxolane* C7H13BrO2 221.08 (calculated) N/A N/A -CH2Br, -CH2OCH3
3-(Bromomethyl)-3-(propan-2-yloxy)oxolane C8H15BrO2 223.11 (calculated) N/A N/A -CH2Br, -OCH(CH3)2
3-([(2-Bromocyclohexyl)oxy]methyl)oxolane C11H18BrO2 277.17 (calculated) N/A N/A -CH2O(C6H10Br)

*Estimated data based on structural analogs.

Key Research Findings

  • Synthetic Utility : The bromomethyl group in these compounds is pivotal for cross-coupling reactions, while ether substituents (methoxy, isopropoxy) modulate electronic and steric effects .
  • Safety Considerations : Brominated compounds generally exhibit higher toxicity and flammability (e.g., flash point of 71.4°C for 3-(bromomethyl)oxolane) .
  • Structural Impact : Bulky substituents (e.g., cyclohexyl) reduce volatility but increase lipophilicity, influencing biodistribution in pharmaceutical contexts .

Q & A

Q. Methodological Implications :

  • Purification : Use fractional distillation due to high boiling point.
  • Storage : Store under inert gas (e.g., N2) to prevent decomposition.
  • Reaction setup : Conduct reactions in sealed systems to mitigate volatility.

What synthetic methodologies are effective for preparing this compound?

Basic Question
Answer:
Key synthetic routes include:

  • Alkylation of oxolane derivatives : Reacting oxolane precursors with bromomethylating agents (e.g., allylic bromides) in polar aprotic solvents like CH3CN, as demonstrated in .
  • Bicyclic intermediate formation : suggests pathways involving 6-oxabicyclo[3.1.0]hexane derivatives, which may require ring-opening/functionalization steps.

Q. Optimization Tips :

  • Catalyst selection: Use phase-transfer catalysts to enhance bromide reactivity.
  • Temperature control: Maintain 40–60°C to balance reaction rate and side-product formation .

How can researchers resolve contradictions in reported reaction yields for this compound’s synthesis?

Advanced Question
Answer:
Discrepancies in yields often arise from:

  • Purity of starting materials : Trace moisture can hydrolyze bromomethyl groups. Validate via Karl Fischer titration.
  • Solvent effects : Polar solvents (e.g., DMF) may stabilize intermediates but increase side reactions. Compare yields in CH3CN vs. THF ().
  • Catalyst loading : Overuse of catalysts (e.g., AlCl3) can lead to over-bromination.

Q. Experimental Design :

  • Use a Design of Experiments (DoE) approach to test variables (solvent, temperature, catalyst ratio).
  • Characterize byproducts via GC-MS or <sup>1</sup>H NMR to identify competing pathways .

What strategies are recommended for studying the compound’s stability under varying experimental conditions?

Advanced Question
Answer:
Stability studies should focus on:

  • Thermal degradation : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (boiling point: 183°C, ).
  • Hydrolytic sensitivity : Test stability in aqueous/organic mixtures at pH 3–10.
  • Light exposure : UV-Vis spectroscopy to monitor photodegradation.

Q. Data Interpretation :

  • Compare degradation products with known analogs (e.g., tetrahydrofuran derivatives in ).
  • Use Arrhenius plots to predict shelf-life under storage conditions .

How does the substitution pattern of this compound influence its reactivity in nucleophilic substitutions?

Advanced Question
Answer:
The compound’s reactivity is governed by:

  • Steric effects : The methoxymethyl group creates steric hindrance, slowing SN2 reactions.
  • Electronic effects : The bromomethyl group is electron-deficient, favoring nucleophilic attack.

Q. Experimental Validation :

  • Compare reaction rates with less-hindered analogs (e.g., 3-(bromomethyl)tetrahydrofuran, ).
  • Use DFT calculations to map transition states and identify rate-limiting steps .

What are the structural analogs of this compound, and how do their biological activities differ?

Advanced Question
Answer:
Key analogs and their unique features:

Compound NameStructural VariationBiological Activity
3-(Bromomethyl)tetrahydrofuranLacks methoxymethyl groupLower cytotoxicity in cell assays
3-(5-Bromothiophene-2-carbonyl)oxolaneThiophene substitutionEnhanced enzyme inhibition ()
(3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-olChiral centers, aryl groupsPotential kinase modulation ()

Q. Methodological Insight :

  • Use SAR studies to correlate substituents (e.g., methoxy vs. thiophene) with target binding.
  • Test analogs in high-throughput screening for hit identification .

What safety precautions are critical when handling this compound in advanced synthetic workflows?

Basic Question
Answer:

  • Toxicity : Limited data, but assume acute toxicity due to bromide release. Use fume hoods and PPE ().
  • Fire hazard : Flash point ~71°C (). Avoid open flames and static discharge.
  • Waste disposal : Neutralize with NaHCO3 before aqueous disposal.

Q. Advanced Considerations :

  • Monitor airborne bromide levels via ion-selective electrodes.
  • Develop in-situ quenching protocols for large-scale reactions .

How can computational chemistry aid in predicting the compound’s behavior in catalytic systems?

Advanced Question
Answer:

  • Molecular docking : Predict binding affinity with enzymes (e.g., cytochrome P450) using PubChem data ().
  • MD simulations : Study solvation effects in different solvents (e.g., acetonitrile vs. DMSO).
  • Reactivity descriptors : Calculate Fukui indices to identify electrophilic sites for functionalization.

Q. Validation :

  • Compare computational predictions with experimental kinetic data (e.g., Hammett plots) .

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